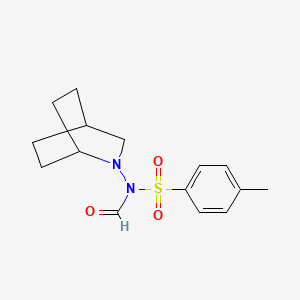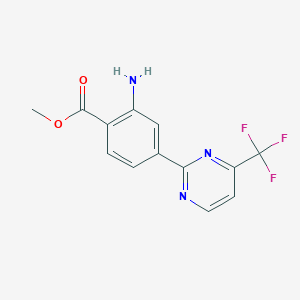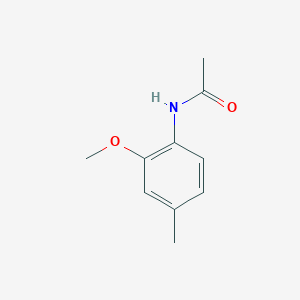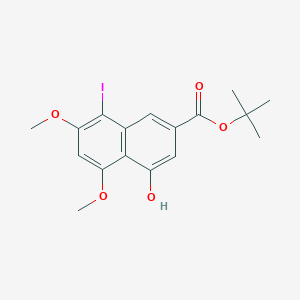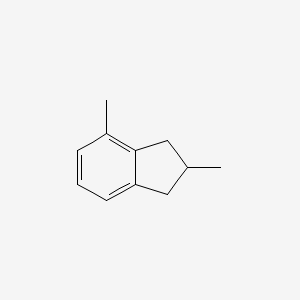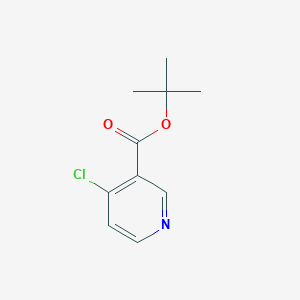
tert-Butyl 4-chloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-chloronicotinate: is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 4-chloronicotinate can be synthesized through a Pd-catalyzed amidation reaction. The process involves the reaction of tert-butyl 2-chloronicotinate with primary amides in the presence of a weak base such as cesium carbonate or potassium carbonate at temperatures ranging from 40 to 50°C. The ligand used in this reaction is 1,1′-bis(dicyclohexylphosphino)ferrocene .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions: tert-Butyl 4-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Reduction: Reduced forms of the compound.
Oxidation: Oxidized derivatives of the compound.
科学的研究の応用
tert-Butyl 4-chloronicotinate has several applications in scientific research:
Chemistry: It is used as a directing group in catalytic amide-to-ester transformations and transamidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and intermediates.
作用機序
The mechanism of action of tert-Butyl 4-chloronicotinate involves its role as a directing group in catalytic reactions. The C3-ester substituent of the pyridine ring in the compound facilitates Zn-chelation , which activates the amide group for subsequent reactions. The Zn-coordinated alcohol is further activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .
類似化合物との比較
- tert-Butyl nicotinate
- tert-Butyl 2-chloronicotinate
- tert-Butyl 3-chloronicotinate
Comparison: tert-Butyl 4-chloronicotinate is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in specific catalytic processes and synthetic applications.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
tert-butyl 4-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-6-12-5-4-8(7)11/h4-6H,1-3H3 |
InChIキー |
SSLYHFRYFARUHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




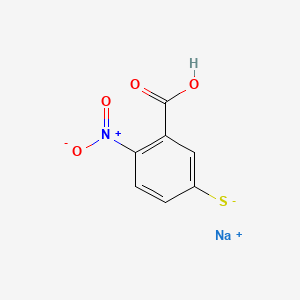
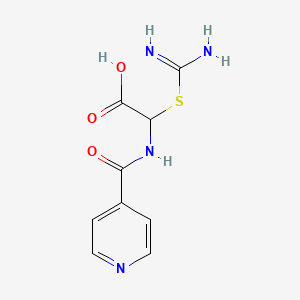

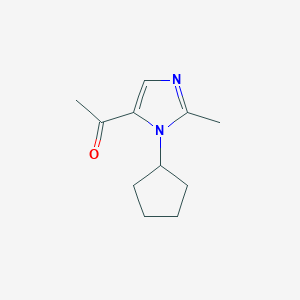
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)

